4'-Fluoro-3-phenylpropiophenone

Description

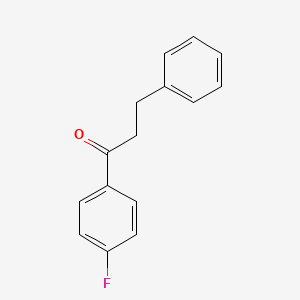

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVLEVFNZSWFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463754 | |

| Record name | 4'-FLUORO-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41938-64-1 | |

| Record name | 4'-FLUORO-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 3 Phenylpropiophenone and Analogues

Classical and Contemporary Synthetic Routes to Propiophenone (B1677668) Derivatives

The construction of the propiophenone scaffold is a foundational step in the synthesis of 4'-Fluoro-3-phenylpropiophenone. This can be approached by forming the aryl-ketone bond through several established and modern synthetic methods.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.netsnnu.edu.cn For the synthesis of this compound, a plausible and direct approach is the Friedel-Crafts acylation of fluorobenzene (B45895) with 3-phenylpropionyl chloride.

In this electrophilic aromatic substitution reaction, the Lewis acid, commonly aluminum chloride (AlCl₃), activates the 3-phenylpropionyl chloride to form a resonance-stabilized acylium ion. youtube.comchemguide.co.uk This electrophile then attacks the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para-directing deactivator; however, the para-substituted product is typically favored due to reduced steric hindrance. The reaction deactivates the aromatic ring to further substitution, which advantageously prevents polyacylation. youtube.comyoutube.com The general reaction is as follows:

Reaction of fluorobenzene with 3-phenylpropionyl chloride to yield this compound.

The reaction is typically carried out by adding the acyl chloride to a mixture of fluorobenzene and the Lewis acid catalyst, often in a suitable solvent or under solvent-free conditions. chemguide.co.ukresearchgate.net The final product, an aryl ketone, can be readily isolated. This method is a robust and direct route to the target compound, leveraging a well-established and powerful C-C bond-forming reaction.

While Friedel-Crafts acylation is a primary method, several alternative strategies exist for the synthesis of aryl ketones, which can offer advantages in terms of substrate scope and reaction conditions. These often involve transition-metal-catalyzed cross-coupling reactions.

One such alternative is the Suzuki-Miyaura cross-coupling , which can be adapted to synthesize ketones. This could involve the coupling of a fluorinated aryl boronic acid with an appropriate acyl partner. nih.gov For instance, 4-fluorophenylboronic acid could be coupled with a derivative of 3-phenylpropionic acid.

Palladium-catalyzed α-arylation of ketones represents another contemporary approach. nih.gov In this method, a pre-formed propiophenone could be arylated at the α-position, though this would lead to a different isomer than the target compound. More relevantly, palladium-catalyzed coupling reactions can be used to construct the ketone itself, for example, by coupling an organometallic reagent with an acyl chloride.

Other methods include the use of organometallic reagents like Grignard reagents reacting with acyl chlorides or nitriles. For example, 4-fluorophenylmagnesium bromide could be reacted with 3-phenylpropionitrile (B121915) to yield this compound after hydrolysis. A similar reaction using ethylmagnesium bromide with 3-fluoro-4-methoxybenzonitrile (B1362260) has been reported to produce the corresponding propiophenone in good yield. chemicalbook.com These alternatives can be valuable when the conditions of the Friedel-Crafts reaction are not compatible with other functional groups in the molecule.

Exploration of Novel Synthetic Approaches for Fluorinated Ketones

The introduction of fluorine into organic molecules is a key area of research, leading to the development of numerous novel fluorination methods. These can be applied to synthesize fluorinated ketones either by using fluorinated starting materials or by introducing fluorine at a later stage.

One prominent method is electrophilic fluorination . Reagents such as Selectfluor® can be used to introduce a fluorine atom onto an enol or enolate equivalent of a ketone. nih.gov For example, 3-phenylpropiophenone could be converted to its enolate and then treated with an electrophilic fluorine source to potentially yield α-fluoro-3-phenylpropiophenone, an analogue of the target molecule.

Palladium-catalyzed C-H fluorination is an emerging strategy for the direct introduction of fluorine into a C-H bond. nih.govacs.orgspringernature.com This method could theoretically be applied to 3-phenylpropiophenone to introduce a fluorine atom onto the desired position of the phenyl ring, although controlling regioselectivity can be a challenge.

Another innovative approach is the electrochemical synthesis of fluorinated ketones . This can involve the generation of a perfluoroalkyl radical from a sulfinate salt, which then reacts with an enol acetate (B1210297) to form the fluorinated ketone. nih.gov While often used for perfluoroalkylation, modifications of electrochemical methods could be envisioned for monofluorination.

The use of acylsilanes in the synthesis of organofluorine compounds, particularly α,α-difluoroketones, has also been explored. researchgate.netsnnu.edu.cn These methods often proceed through the in situ generation of difluoroenoxysilanes.

Optimization of Reaction Conditions for Enhanced Reaction Efficiency and Selectivity

Optimizing reaction conditions is crucial for maximizing yield, selectivity, and sustainability. For the Friedel-Crafts acylation of fluorobenzene, several parameters can be adjusted for improved performance.

The choice of catalyst is critical. While AlCl₃ is traditional, other Lewis acids and solid acid catalysts have been developed. For example, rare earth triflates (Re(OTf)₃) have been shown to be effective and reusable catalysts for the acylation of fluorobenzene, sometimes in combination with trifluoromethanesulfonic acid (TfOH). researchgate.netepa.gov Encapsulating catalysts, such as phosphomolybdic acid within a metal-organic framework (MOF), can also enhance catalytic activity and reusability for acylations. documentsdelivered.com

Reaction conditions such as temperature, reaction time, and solvent play a significant role. Solvent-free conditions for the acylation of fluorobenzene have been reported to be successful, offering a "greener" alternative by reducing solvent waste. researchgate.netepa.gov Microwave irradiation has also been employed to accelerate the reaction, often leading to shorter reaction times and improved yields. google.com The molar ratio of reactants and catalyst is another key parameter to optimize. For instance, in the acylation of fluorobenzene with benzoyl chloride, the combination of La(OTf)₃ and TfOH at 140°C for 4 hours resulted in a 99% selectivity for the para-product with an 87% yield. epa.gov

The table below summarizes a comparison of different catalytic systems for the Friedel-Crafts acylation of fluorobenzene.

| Catalyst System | Acylating Agent | Conditions | para-Selectivity (%) | Yield (%) | Reference |

| La(OTf)₃ + TfOH | Benzoyl Chloride | 140°C, 4 h, solvent-free | 99 | 87 | epa.gov |

| Bi(OTf)₃ | Various | Not specified | High | High | researchgate.net |

| Silica gel immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin | Acid Anhydride/Halide | 40-60°C, microwave | para-product obtained | Not specified | google.com |

| PMA@MIL-53 (Fe) | Acetyl Chloride | Room temp, ultrasonic | Not specified | High | documentsdelivered.com |

These optimization strategies are crucial for developing efficient, selective, and environmentally benign syntheses of this compound and its analogues.

Mechanistic Investigations and Reactivity Profiling of 4 Fluoro 3 Phenylpropiophenone

Detailed Analysis of Reaction Mechanisms (e.g., 1,4-Addition, Electrophilic Aromatic Substitution, Nucleophilic Substitution)

The reactivity of 4'-Fluoro-3-phenylpropiophenone is dictated by its three primary functional components: the ketone, the fluorophenyl ring, and the terminal phenyl ring.

1,4-Addition: The structure of this compound is F-C₆H₄-C(=O)-CH₂-CH₂-C₆H₅. As a saturated ketone, it lacks a carbon-carbon double bond conjugated with the carbonyl group. Consequently, it is not susceptible to standard 1,4-addition reactions (also known as conjugate or Michael additions), which are characteristic of α,β-unsaturated carbonyl compounds. Nucleophilic attack occurs directly at the electrophilic carbonyl carbon in a 1,2-addition fashion.

Electrophilic Aromatic Substitution (EAS): The molecule contains two different aromatic rings, each with distinct reactivity towards electrophiles.

4'-Fluorophenyl Ring: This ring is influenced by two competing electronic effects. The acyl group (-COCH₂CH₂Ph) is a powerful deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta position. The fluorine atom is also deactivating due to its strong inductive effect but is an ortho-, para- director because of the resonance-donating capabilities of its lone pairs. The strong deactivating effect of the ketone generally makes substitution on this ring challenging.

Terminal Phenyl Ring: This ring is attached to an alkyl chain, which is a weakly activating, ortho-, para-directing group. Therefore, this ring is more susceptible to electrophilic aromatic substitution than the fluorinated ring.

Nucleophilic Aromatic Substitution (NAS): The 4'-fluorophenyl ring is a prime candidate for nucleophilic aromatic substitution. wikipedia.org The reaction is facilitated by the presence of the strongly electron-withdrawing ketone group in the para position relative to the fluorine atom. This arrangement stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms upon attack by a nucleophile. masterorganicchemistry.com The rate-determining step is the initial attack of the nucleophile to form this carbanionic intermediate. stackexchange.com The high electronegativity of fluorine helps to activate the ring for this initial attack, making it a better substrate for SNAr than the corresponding chloro- or bromo-derivatives, even though fluoride (B91410) is typically a poor leaving group. masterorganicchemistry.comstackexchange.com

Table 1: Summary of Aromatic Substitution Reactivity

| Ring System | Reaction Type | Directing Effects of Substituents | Overall Reactivity | Probable Position(s) of Substitution |

| 4'-Fluorophenyl Ring | Electrophilic (EAS) | Acyl group: Strong deactivator, meta-director. Fluorine: Deactivator, ortho,para-director. | Strongly Deactivated | C3' and C5' (meta to acyl, ortho to fluoro) |

| Nucleophilic (NAS) | Acyl group: Strong activator (para). Fluorine: Leaving group. | Activated | C4' (Displacement of Fluorine) | |

| Terminal Phenyl Ring | Electrophilic (EAS) | Alkyl chain: Weak activator, ortho,para-director. | Activated | Ortho and Para positions |

| Nucleophilic (NAS) | No activating group or suitable leaving group. | Deactivated | Not a viable reaction |

Exploration of Oxidation and Reduction Pathways of the Ketone Moiety and Aromatic Rings

The oxidation and reduction reactions of this compound primarily center on the ketone functional group.

Reduction of the Ketone Moiety: The carbonyl group can be readily reduced through several well-established methods.

Reduction to a Secondary Alcohol: Treatment with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to the corresponding secondary alcohol, 1-(4-fluorophenyl)-3-phenylpropan-1-ol.

Complete Deoxygenation to an Alkane: The ketone can be fully reduced to a methylene (B1212753) (-CH₂-) group, yielding 1-fluoro-4-(1,3-diphenylpropyl)benzene. This is typically achieved under harsh conditions. The Wolff-Kishner reduction, which uses hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures, is suitable for substrates that are sensitive to acid. wikipedia.orgorganic-chemistry.org Conversely, the Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is effective for substrates that are stable in strong acid. chemistrytalk.orgwikipedia.org

Oxidation Pathways:

Oxidation of the Ketone: Simple ketones like this compound are resistant to oxidation under mild conditions. Forced oxidation with strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) under heat and/or acidic/basic conditions can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. doubtnut.comyoutube.comdtu.dk This would likely result in a mixture of benzoic acid and 4-fluorobenzoic acid.

Oxidation of the Aromatic Rings: The aromatic rings are generally stable to oxidation, although vigorous conditions can lead to their degradation, ultimately forming carboxylic acids.

Table 2: Common Reduction Products of this compound

| Reaction Type | Reagent(s) | Product Structure | Product Name | Conditions |

| Ketone to Alcohol | NaBH₄ or LiAlH₄ | F-C₆H₄-CH(OH)-CH₂-CH₂-C₆H₅ | 1-(4-fluorophenyl)-3-phenylpropan-1-ol | Mild, typically in alcoholic or ethereal solvents |

| Ketone to Alkane | Hydrazine (N₂H₄), KOH | F-C₆H₄-CH₂-CH₂-CH₂-C₆H₅ | 1-fluoro-4-(3-phenylpropyl)benzene | Strongly basic, high temperature (e.g., reflux in diethylene glycol) pharmaguideline.com |

| Ketone to Alkane | Zinc Amalgam (Zn(Hg)), HCl | F-C₆H₄-CH₂-CH₂-CH₂-C₆H₅ | 1-fluoro-4-(3-phenylpropyl)benzene | Strongly acidic, reflux chemistrytalk.org |

Intramolecular and Intermolecular Reactivity Studies

The presence of acidic protons alpha to the carbonyl group and the specific arrangement of the two phenyl rings allow for significant intra- and intermolecular reactivity.

Intermolecular Reactivity (Enolate Formation): The protons on the carbon atom alpha to the ketone (the -C(=O)-CH₂- group) are acidic (pKa ≈ 19-20) and can be removed by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to form a nucleophilic enolate ion. orgosolver.commasterorganicchemistry.com This enolate is a versatile intermediate that can react with a variety of external electrophiles. masterorganicchemistry.com For example, it can be alkylated with alkyl halides or undergo condensation reactions with other carbonyl compounds. The enolate has two potential nucleophilic sites (the α-carbon and the oxygen), but reactions with most electrophiles occur at the carbon. libretexts.org

Intramolecular Reactivity (Cyclization): The 1,3-diarylpropane skeleton of the molecule is ideally suited for intramolecular Friedel-Crafts reactions, which are powerful methods for forming new rings. masterorganicchemistry.com Under strongly acidic conditions (e.g., H₂SO₄, polyphosphoric acid) and with a Lewis acid catalyst like AlCl₃, the acyl group can perform an electrophilic attack on the terminal phenyl ring. masterorganicchemistry.comcolab.ws This intramolecular acylation would lead to the formation of a six-membered ring, resulting in a substituted tetralone. The reaction proceeds via the formation of an acylium ion or a Lewis acid-ketone complex, which is then attacked by the electron-rich terminal phenyl ring. youtube.comnih.gov

Table 3: Key Intermolecular and Intramolecular Reactions

| Reaction Type | Key Intermediate | Reagents | Product Type | Description |

| Intermolecular Alkylation | Enolate Ion | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., CH₃I) | α-Substituted Ketone | The nucleophilic enolate attacks an external electrophile, forming a new C-C bond at the α-position. masterorganicchemistry.com |

| Intramolecular Acylation | Acylium Ion or Lewis Acid Complex | Strong Brønsted or Lewis Acid (e.g., PPA, AlCl₃) | Fused Bicyclic Ketone (Tetralone derivative) | The acyl group acts as an electrophile and attacks the terminal phenyl ring, forming a new six-membered ring. masterorganicchemistry.com |

Catalytic Effects and Mechanistic Role of Lewis Acids and Other Catalysts in Transformations

Catalysts, particularly Lewis acids, play a pivotal role in modulating the reactivity of this compound.

A Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) functions by coordinating to the lone pair of electrons on the carbonyl oxygen. This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by weak nucleophiles. youtube.com

This catalytic activation is central to several key transformations:

Friedel-Crafts Acylation (Intramolecular): In this reaction, the Lewis acid is essential for generating the electrophilic acylium ion or for activating the ketone sufficiently to be attacked by the terminal phenyl ring. masterorganicchemistry.comyoutube.com

Nucleophilic Addition to the Carbonyl: The activation by a Lewis acid can accelerate the addition of nucleophiles to the carbonyl group, including hydride reagents in certain reduction protocols.

Enolate Reactions: While enolates are typically formed under basic conditions, Lewis acids can influence the outcome of subsequent reactions by coordinating to the electrophile or the carbonyl oxygen of the substrate.

The choice of catalyst and reaction conditions can selectively direct the molecule towards different reaction pathways, highlighting the importance of catalytic control in harnessing its synthetic potential.

Table 4: Role of Catalysts in Transformations

| Catalyst Type | Example | Reaction Promoted | Mechanistic Role |

| Lewis Acid | AlCl₃, BF₃ | Intramolecular Friedel-Crafts Acylation | Coordinates to carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the generation of the acylium electrophile. masterorganicchemistry.comnih.gov |

| Strong Base | KOH, NaH, LDA | Enolate Formation, Wolff-Kishner Reduction | Acts as a Brønsted-Lowry base to deprotonate the α-carbon (for enolates) or the hydrazone intermediate (in Wolff-Kishner). wikipedia.orgmasterorganicchemistry.com |

| Protic Acid | H₂SO₄, HCl | Clemmensen Reduction, Intramolecular Acylation | Protonates the carbonyl oxygen to activate it for nucleophilic attack (Clemmensen) or cyclization. Provides the acidic medium required for the reaction. chemistrytalk.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 3 Phenylpropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4'-Fluoro-3-phenylpropiophenone, a multi-faceted NMR analysis would be required for full structural confirmation.

¹H NMR Spectroscopy for Proton Environment Analysis

A ¹H NMR spectrum would be essential to identify the chemical environment of all protons in the molecule. It would be expected to show distinct signals for the aromatic protons on both the 4-fluorophenyl and the 3-phenyl rings, as well as the aliphatic protons of the propane (B168953) backbone. The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (multiplicity) would reveal neighboring proton interactions.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (C=O), typically found significantly downfield, and the various aromatic and aliphatic carbons. The fluorine atom on the 4-fluorophenyl ring would induce splitting of the carbon signals in that ring, providing further structural confirmation.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly specific and sensitive technique for characterization. A single signal would be expected, and its chemical shift would be characteristic of the electronic environment of the fluorine atom on the substituted phenyl ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional NMR experiments would be invaluable.

COSY (Correlation Spectroscopy) would establish correlations between adjacent protons, confirming the -CH₂-CH₂- linkage in the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection of the 4-fluorophenyl ring to the carbonyl group and the phenyl group to the C3 position of the propyl chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically in the range of 1680-1700 cm⁻¹. Other expected bands would include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the aromatic rings, and a C-F stretching vibration. Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions associated with the aromatic rings and the carbonyl group, and a weaker n → π* transition for the carbonyl group. The precise wavelengths of maximum absorbance (λmax) would provide insight into the conjugated system of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Molecular Weight Confirmation: The first step in the mass spectrometric analysis of this compound is the determination of its molecular weight. The chemical formula for this compound is C₁₅H₁₃FO. Based on the isotopic masses of the constituent atoms (Carbon-12, Hydrogen-1, Fluorine-19, and Oxygen-16), the predicted monoisotopic mass of the molecular ion [M]⁺˙ is approximately 228.0950 g/mol . The observation of a molecular ion peak at this m/z value in the mass spectrum would provide strong evidence for the compound's elemental composition.

Fragmentation Pattern Analysis: Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The resulting fragmentation pattern is a unique fingerprint that aids in structural elucidation. For ketones, characteristic fragmentation pathways include α-cleavage and McLafferty rearrangement. fiveable.me

In the case of this compound, the primary fragmentation is expected to be α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu This can occur on either side of the carbonyl.

α-Cleavage (A): Cleavage of the bond between the carbonyl carbon and the ethyl-phenyl group would result in the formation of a stable fluorobenzoyl cation. This is often the most abundant fragment ion (the base peak) in the mass spectra of similar propiophenones. chegg.com

α-Cleavage (B): Cleavage of the bond between the carbonyl carbon and the fluorophenyl group would lead to the formation of a 2-phenyl-1-oxoethyl cation.

Another potential, though likely less prominent, fragmentation pathway for ketones with a sufficiently long alkyl chain is the McLafferty rearrangement. However, given the structure of this compound, this rearrangement is not expected to be a major fragmentation route.

The expected significant fragment ions for this compound in an EI mass spectrum are detailed in the table below.

| Predicted Fragment Ion | Structure | m/z (approx.) | Origin |

| Fluorobenzoyl cation | [C₇H₄FO]⁺ | 123 | α-Cleavage (A) |

| Phenyl cation | [C₆H₅]⁺ | 77 | Loss of CO from benzoyl cation |

| 2-phenylethyl cation | [C₈H₉]⁺ | 105 | α-Cleavage (B) followed by rearrangement |

This table represents predicted fragmentation patterns based on the principles of mass spectrometry and data from analogous compounds. Actual experimental data may vary.

Integrated Spectroscopic Data Analysis for Definitive Structural Assignment

While mass spectrometry provides valuable data, a definitive structural assignment of this compound requires the integration of information from various spectroscopic techniques, primarily Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key expected absorption bands are:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1685-1666 cm⁻¹ for the carbonyl group of the aromatic ketone. libretexts.org The conjugation of the carbonyl group with the fluorophenyl ring typically lowers the stretching frequency compared to a saturated ketone. spectroscopyonline.comopenstax.org

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ would indicate the presence of C-H bonds on the aromatic rings. dummies.com

C-F Stretch: A strong absorption band in the region of 1250-1100 cm⁻¹ would be indicative of the carbon-fluorine bond.

C-H Aliphatic Stretch: Absorption bands just below 3000 cm⁻¹ would confirm the presence of the methylene (B1212753) (-CH₂-) groups in the propiophenone (B1677668) chain. dummies.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the fluorophenyl and the phenyl rings, likely in the range of 7.0-8.2 ppm. The protons of the two methylene groups (-CH₂-CH₂-) would appear as coupled multiplets in the aliphatic region, likely between 2.5 and 3.5 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon in the downfield region of 190-200 ppm. libretexts.org Separate signals for each of the aromatic and aliphatic carbons would also be present, with the carbon attached to the fluorine atom showing a characteristic coupling (C-F coupling).

¹⁹F NMR: The fluorine NMR spectrum would show a signal confirming the presence of the fluorine atom, and its coupling with adjacent protons would further help in confirming its position on the phenyl ring.

By combining the molecular weight and fragmentation data from mass spectrometry with the functional group information from IR spectroscopy and the detailed structural connectivity from NMR spectroscopy, an unambiguous structural elucidation of this compound can be achieved. Each piece of spectroscopic data acts as a part of a puzzle, and only when they are all consistent can the final structure be confirmed with high confidence.

Computational Chemistry and Theoretical Studies of 4 Fluoro 3 Phenylpropiophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in 4'-Fluoro-3-phenylpropiophenone. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311G**), can accurately predict the molecule's ground-state geometry by finding the lowest energy conformation. mdpi.com

The process of geometry optimization involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. nih.gov For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the fluorophenyl ring, the propyl chain, and the phenyl group. Theoretical calculations for similar aromatic ketones have shown that DFT can produce geometrical parameters that are in good agreement with experimental data obtained from techniques like X-ray crystallography. mdpi.com The presence of the electronegative fluorine atom on the phenyl ring is expected to influence the electron distribution and subtly alter the bond lengths and angles compared to its non-fluorinated analog. emerginginvestigators.org

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) |

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-C (phenyl ring avg.) | 1.39 Å |

| Bond Angle | C-C-C (ketone) | 119.5° |

| Dihedral Angle | Phenyl-C-C-Phenyl | Varies with conformation |

Data synthesized from studies on similar chalcone structures. mdpi.com

Molecular Orbital Analysis

Molecular orbital analysis provides a detailed picture of the electron distribution and is crucial for predicting chemical reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is invaluable for studying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. For this compound, NBO analysis would reveal the nature of the C-F bond, the carbonyl (C=O) group's interactions, and the delocalization of electron density across the aromatic rings. researchgate.net The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, providing insight into the charge transfer occurring within the molecule. physchemres.org

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenyl rings, while the LUMO would likely be centered around the electron-withdrawing carbonyl group. The fluorine substituent can lower the energy of the molecular orbitals. semanticscholar.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an excellent tool for identifying the sites susceptible to electrophilic and nucleophilic attack. ajchem-a.com In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic attack. The fluorine atom would also contribute to a negative potential, while the hydrogen atoms of the phenyl rings would exhibit positive potential. researchgate.netresearchgate.net

Electron Localization Function (ELF) and Local Orbital Locator (LOL): These analyses provide a topological understanding of electron pairing in the molecule. They offer a visual method to distinguish core, bonding, and non-bonding electron pairs, which complements the pictures provided by NBO and MEP analyses.

Table 2: Representative Frontier Molecular Orbital Energies for a Related Fluorinated Aromatic Compound (Note: This data is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, as specific FMO data for this compound is not available. The values illustrate the typical energy ranges.)

| Orbital | Energy (eV) |

| HOMO | -6.57 |

| LUMO | -2.09 |

| HOMO-LUMO Gap | 4.48 |

Data sourced from a DFT study on a related fluorophenyl compound. ajchem-a.com

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results to validate the theoretical model. For this compound, DFT calculations can predict its vibrational frequencies (FT-IR and Raman spectra). researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical level. ajchem-a.com These calculations allow for the assignment of specific vibrational modes to the observed spectral peaks, such as the characteristic C=O stretch, C-F stretch, and aromatic C-H stretches. mdpi.com

Conformational analysis is another critical aspect, as flexible molecules like this compound can exist in multiple spatial arrangements (conformers). By calculating the relative energies of different conformers, computational chemistry can identify the most stable (lowest energy) conformation. nih.gov The presence of the fluorine atom can influence the conformational preferences of the molecule through stereoelectronic effects. nih.gov

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights into reaction mechanisms that are difficult to observe experimentally. For this compound, theoretical modeling could be used to study reactions such as its reduction, oxidation, or nucleophilic addition to the carbonyl group.

This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. nih.gov By mapping the potential energy surface, chemists can understand the feasibility of different reaction pathways and predict the likely products. For instance, the activation of the C-F bond, a reaction of significant interest in organic synthesis, can be modeled to understand the energy barriers and the nature of the intermediates involved. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies Focused on Chemical Reactivity and Physical Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical or chemical properties. These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net

For this compound, QSPR models could be developed to predict properties like boiling point, solubility, or specific aspects of its chemical reactivity. The descriptors used in such models can be derived from computational calculations and can be categorized as constitutional, topological, geometric, or quantum-chemical. researchgate.net Quantum-chemical descriptors, such as HOMO-LUMO energies, dipole moment, and atomic charges, are particularly useful for modeling reactivity. mdpi.com By establishing a statistically significant relationship between these descriptors and a property of interest for a series of related compounds, the property of this compound could be predicted. nih.gov

Applications in Synthetic Organic Chemistry and Advanced Materials Research

Role as a Versatile Intermediate and Building Block in Multi-Step Organic Syntheses

4'-Fluoro-3-phenylpropiophenone serves as a crucial starting material or intermediate in numerous multi-step synthetic pathways. Organic chemists utilize its reactive ketone group and the fluorinated phenyl ring to construct elaborate molecular architectures. The presence of the fluorine atom can significantly influence the electronic properties and reactivity of the molecule, offering unique advantages in synthesis.

Multi-step synthesis often involves a series of reactions where the product of one step becomes the starting material for the next. This approach is fundamental to creating complex molecules that are not accessible through single-step transformations. The use of versatile building blocks like this compound is essential for the efficiency and success of these synthetic sequences. mit.edunih.gov Techniques such as continuous flow chemistry have further streamlined these processes, allowing for the rapid and controlled production of complex molecules from intermediates. nih.govresearchgate.net

Precursors for Complex Chemical Structures

The inherent reactivity of this compound allows it to be a precursor for a diverse array of more complex chemical structures. The carbonyl group can undergo a variety of transformations, including reductions, additions, and condensations, to introduce new functional groups and build up molecular complexity. The fluorinated aromatic ring can also participate in various coupling reactions, further expanding the range of accessible compounds. Research has demonstrated the impact of fluorinated functional groups on the crystal structures and electronic properties of organic semiconductor molecules. usd.edu

Utility in Carbon-Carbon Bond Forming Reactions, such as the Synthesis of α-Alkylated Ketones

One of the most powerful applications of this compound in synthetic organic chemistry is its use in carbon-carbon bond forming reactions. These reactions are fundamental to building the carbon skeletons of organic molecules. A notable example is the synthesis of α-alkylated ketones.

The α-position to the carbonyl group in this compound is acidic and can be deprotonated to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the α-position. This process, known as α-alkylation, is a cornerstone of organic synthesis. The development of methods for the asymmetric synthesis of these compounds is a significant area of research. acs.org

Development of New Synthetic Methodologies Utilizing this compound Motifs

The unique reactivity profile of this compound and its derivatives has spurred the development of novel synthetic methodologies. Researchers are continually exploring new ways to utilize the fluorinated ketone motif to achieve challenging chemical transformations. This includes the development of new catalytic systems and reaction conditions that are tailored to the specific properties of these compounds. frontiersin.orgnih.gov For instance, novel methods for synthesizing α,α-difluorinated ketones have been developed, highlighting the ongoing innovation in this area. olemiss.edu

Exploration of Functional Materials with Fluorinated Aromatic Ketone Components

The incorporation of fluorine atoms into organic molecules can impart unique and desirable properties, making them attractive for applications in materials science. acs.orgnih.gov Fluorinated aromatic ketones, including derivatives of this compound, are being investigated for their potential use in the development of advanced functional materials. usd.edu

The strong electron-withdrawing nature of fluorine can influence the electronic and photophysical properties of the molecule, leading to applications in areas such as organic electronics and optoelectronics. usd.edu Research in this area is focused on understanding how the presence and position of fluorine atoms affect the material's properties and performance.

Q & A

Basic: What synthetic methodologies are commonly employed for the laboratory-scale preparation of 4'-Fluoro-3-phenylpropiophenone, and how can reaction conditions be optimized to reduce fluorinated byproducts?

Answer:

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions using fluorinated precursors. For example:

- Friedel-Crafts Approach : Reacting 3-phenylpropanoyl chloride with fluorobenzene in the presence of Lewis acids (e.g., AlCl₃) at controlled temperatures (0–5°C) to minimize electrophilic over-substitution .

- Optimization Strategies :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to terminate at maximal conversion.

- Employ column chromatography with hexane/ethyl acetate gradients to isolate the product from di- or tri-fluorinated byproducts .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted to confirm structural fidelity?

Answer:

- 1H/13C NMR :

- The fluorine atom induces splitting in aromatic proton signals (e.g., meta-fluorine causes doublets in adjacent protons at δ 7.2–7.8 ppm).

- Carbonyl (C=O) resonance appears near δ 195–200 ppm in 13C NMR .

- Mass Spectrometry (MS) :

- ESI-MS typically shows [M+H]+ at m/z 229.1 (calculated for C₁₅H₁₁FO).

- Fragmentation patterns should align with cleavage at the ketone group .

Advanced: How can computational models (e.g., DFT) predict the electronic effects of the fluorine substituent on the reactivity of this compound in nucleophilic addition reactions?

Answer:

- DFT Calculations :

- Validation : Correlate computational predictions with experimental kinetic data (e.g., reaction rates with NaBH₄) .

Advanced: How should researchers resolve contradictions in reported melting points (e.g., 80–84°C vs. 93–95°C) for this compound derivatives?

Answer:

- Methodological Audit :

- Data Reconciliation : Compare results with structurally analogous compounds (e.g., 4’-chloro derivatives) to identify substituent-specific trends .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound in kinase inhibition studies, and how are interference from fluorophores mitigated?

Answer:

- Kinase Assays :

- Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with Tb-labeled antibodies to avoid signal overlap from the compound’s aromatic fluorophores .

- Dose-response curves (IC₅₀) should be validated against positive controls (e.g., staurosporine).

- Controls :

Basic: What safety protocols are essential for handling this compound, given its potential health hazards?

Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing to prevent inhalation of fine particles .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can scalability challenges in the synthesis of this compound be addressed for multi-gram preparations without compromising enantiomeric purity?

Answer:

- Flow Chemistry :

- Continuous-flow reactors improve heat transfer and reduce side reactions during acylation.

- In-line IR monitoring enables real-time adjustment of reactant stoichiometry .

- Chiral Resolution :

- Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve ≥99% purity for X-ray diffraction studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.